Cas no 50289-12-8 (4-aminooxane-4-carbonitrile)

4-Aminooxane-4-carbonitrile is a heterocyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with an amino and a nitrile group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and nitrile functionalities allows for versatile derivatization, enabling applications in the development of bioactive molecules. Its stable oxane backbone contributes to favorable physicochemical properties, such as enhanced solubility and metabolic stability. The compound is particularly useful in medicinal chemistry for constructing complex scaffolds, offering a balance of synthetic accessibility and functional group compatibility for further modifications.
4-aminooxane-4-carbonitrile structure
4-aminooxane-4-carbonitrile structure
Product Name:4-aminooxane-4-carbonitrile
CAS No:50289-12-8
MF:C6H10N2O
MW:126.156401157379
MDL:MFCD08234565
CID:933489
PubChem ID:22063291
Update Time:2025-06-10

4-aminooxane-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-aminotetrahydro-2h-pyran-4-carbonitrile
    • 4-aminooxane-4-carbonitrile
    • 4-amino-tetrahydro-2H-pyran-4-carbonitrile
    • 4-AMINO-4-CYANOOXANE
    • 4-amino-4-cyanotetrahydropyran
    • 4-aminotetrahydropyran-4-carbonitrile
    • AB3048
    • 50289-12-8
    • 4-amino-4-cyano-tetrahydropyran
    • AKOS009624096
    • EN300-75220
    • MFCD08234565
    • 4-Aminotetrahydro-2H-pyran-4-carbonitrile, AldrichCPR
    • CS-0186942
    • A918256
    • RNLRIDPDRLEOSF-UHFFFAOYSA-N
    • Z440604874
    • MB05517
    • SCHEMBL1153637
    • SY040858
    • AS-44681
    • DA-05425
    • 2H-PYRAN-4-CARBONITRILE, 4-AMINOTETRAHYDRO-
    • DTXSID20622203
    • MDL: MFCD08234565
    • Inchi: 1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2
    • InChI Key: RNLRIDPDRLEOSF-UHFFFAOYSA-N
    • SMILES: O1CCC(C#N)(CC1)N

Computed Properties

  • Exact Mass: 126.07900
  • Monoisotopic Mass: 126.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59A^2
  • XLogP3: -0.7

Experimental Properties

  • Density: 1.111
  • Boiling Point: 260.777°C at 760 mmHg
  • Flash Point: 111.515°C
  • Refractive Index: 1.494
  • PSA: 59.04000
  • LogP: 0.71818

4-aminooxane-4-carbonitrile Security Information

  • Hazard Category Code: 22-36-43
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

4-aminooxane-4-carbonitrile Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-aminooxane-4-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A615235-100mg
4-Aminooxane-4-carbonitrile
50289-12-8
100mg
$ 69.00 2023-04-19
TRC
A615235-250mg
4-Aminooxane-4-carbonitrile
50289-12-8
250mg
$ 121.00 2023-04-19
TRC
A615235-500mg
4-Aminooxane-4-carbonitrile
50289-12-8
500mg
$ 190.00 2023-04-19
TRC
A615235-1g
4-Aminooxane-4-carbonitrile
50289-12-8
1g
$ 270.00 2023-04-19
Alichem
A119001358-5g
4-Aminotetrahydro-2H-pyran-4-carbonitrile
50289-12-8 97%
5g
$436.56 2023-09-01
Alichem
A119001358-10g
4-Aminotetrahydro-2H-pyran-4-carbonitrile
50289-12-8 97%
10g
$713.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y06685-250mg
4-Aminotetrahydro-2H-pyran-4-carbonitrile
50289-12-8 95%
250mg
¥779.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y06685-1g
4-Aminotetrahydro-2H-pyran-4-carbonitrile
50289-12-8 95%
1g
¥1939.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AW384-50mg
4-aminooxane-4-carbonitrile
50289-12-8 98%
50mg
181.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AW384-1g
4-aminooxane-4-carbonitrile
50289-12-8 98%
1g
1286.0CNY 2021-08-05

4-aminooxane-4-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:50289-12-8)4-aminooxane-4-carbonitrile
Order Number:A918256
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:05
Price ($):332.0
Email:sales@amadischem.com

Additional information on 4-aminooxane-4-carbonitrile

Introduction to 4-aminooxane-4-carbonitrile (CAS No. 50289-12-8)

4-aminooxane-4-carbonitrile, with the chemical formula C₃H₃N₃O, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 50289-12-8, has garnered significant attention in recent years due to its utility in the development of novel bioactive molecules. Its unique structural features, including an oxazine ring substituted with an amino group and a nitrile functionality, make it a valuable building block for designing complex heterocyclic scaffolds.

The significance of 4-aminooxane-4-carbonitrile lies in its ability to serve as a precursor for various pharmacologically relevant compounds. Researchers have leveraged its reactivity to synthesize derivatives with potential applications in medicinal chemistry. For instance, the introduction of the nitrile group enhances the compound's ability to participate in nucleophilic addition reactions, while the amino functionality allows for further derivatization through condensation or coupling reactions.

In recent studies, 4-aminooxane-4-carbonitrile has been explored as a key intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The oxazine core provides a rigid framework that mimics natural substrates, improving binding affinity to target enzymes. Additionally, the nitrile group can be hydrolyzed to form carboxylic acids or amidated to introduce additional pharmacophores, enhancing drug-like properties.

One notable application of 4-aminooxane-4-carbonitrile is in the development of antimicrobial agents. The structural motif has been found to exhibit activity against resistant bacterial strains by interfering with essential metabolic pathways. The compound's ability to undergo selective modifications allows chemists to fine-tune its properties for optimal efficacy against pathogens while minimizing toxicity.

The synthesis of 4-aminooxane-4-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. A common route includes the condensation of glyoxal with an amine derivative followed by cyclization and subsequent functionalization with a nitrile group. Advances in catalytic methods have improved the efficiency and scalability of these processes, making CAS no 50289-12-8 more accessible for industrial applications.

From a computational chemistry perspective, 4-aminooxane-4-carbonitrile has been studied to understand its molecular interactions and mechanistic pathways. Molecular dynamics simulations have revealed insights into how this compound binds to biological targets, aiding in the rational design of next-generation drugs. The integration of machine learning models with experimental data has further accelerated the discovery process by predicting novel derivatives with enhanced activity.

The pharmaceutical industry has shown particular interest in 4-aminooxane-4-carbonitrile due to its potential as a scaffold for antiviral medications. Researchers have demonstrated its role in inhibiting viral proteases and polymerases, which are essential for viral replication. By modifying the substituents on the oxazine ring, scientists have identified analogs that exhibit potent antiviral effects against RNA and DNA viruses.

Environmental considerations also play a role in the utilization of CAS no 50289-12-8. Green chemistry principles have guided efforts to develop sustainable synthetic routes that minimize waste and energy consumption. For example, solvent-free reactions and catalytic systems have been employed to enhance atom economy and reduce environmental impact. These innovations align with global efforts to promote sustainable pharmaceutical manufacturing.

The future prospects of 4-aminooxane-4-carbonitrile are promising, with ongoing research exploring its applications in regenerative medicine and material science. Its structural adaptability makes it a candidate for designing biomaterials that can interact with biological systems without adverse effects. Additionally, its role as a precursor for photoactive compounds suggests potential uses in optoelectronic devices and advanced materials.

In conclusion, 4-aminooxane-4-carbonitrile (CAS No. 50289-12-8) represents a cornerstone in modern synthetic chemistry and drug discovery. Its unique structural features and reactivity have enabled the development of innovative therapeutic agents across multiple disease areas. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:50289-12-8)4-aminooxane-4-carbonitrile
A918256
Purity:99%
Quantity:25g
Price ($):332.0
Email